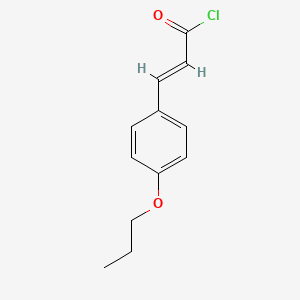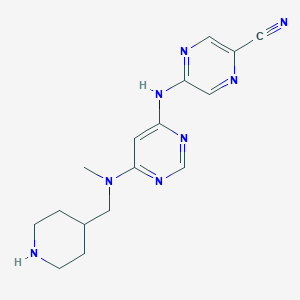
5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions.
Formation of the pyrazine ring: This step involves cyclization reactions to form the pyrazine ring.
Final assembly: The final step involves coupling the pyrimidine and pyrazine rings through appropriate linkers and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are employed to ensure that the compound can be produced in large quantities while maintaining consistency and quality .
化学反応の分析
Types of Reactions
5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It is a potential candidate for developing new drugs, particularly for cancer therapy, due to its kinase inhibitory properties.
作用機序
The mechanism of action of 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific kinases. It acts as an adenosine triphosphate (ATP) competitive inhibitor, binding to the active site of the kinase and preventing ATP from binding. This inhibition disrupts the kinase’s ability to phosphorylate its substrates, thereby affecting various cellular processes such as cell cycle progression and DNA repair .
類似化合物との比較
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as kinase inhibitors but have different structural features and selectivity profiles.
®-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile: This compound is similar in structure but has different substituents that affect its pharmacokinetic properties.
Uniqueness
The uniqueness of 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile lies in its specific combination of functional groups, which confer high selectivity and potency as a kinase inhibitor. This makes it a valuable compound for targeted cancer therapy .
特性
分子式 |
C16H20N8 |
|---|---|
分子量 |
324.38 g/mol |
IUPAC名 |
5-[[6-[methyl(piperidin-4-ylmethyl)amino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H20N8/c1-24(10-12-2-4-18-5-3-12)16-6-14(21-11-22-16)23-15-9-19-13(7-17)8-20-15/h6,8-9,11-12,18H,2-5,10H2,1H3,(H,20,21,22,23) |
InChIキー |
PHZIXWBWYHQUGM-UHFFFAOYSA-N |
正規SMILES |
CN(CC1CCNCC1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)
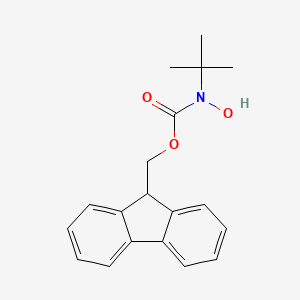
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)
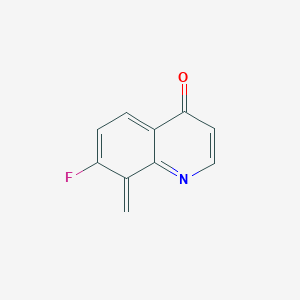
![tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)

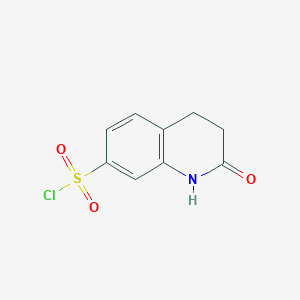
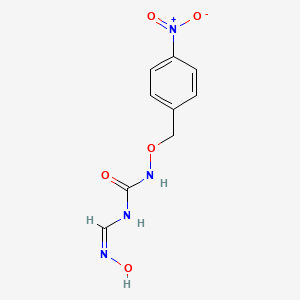
![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
![2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile](/img/structure/B12341355.png)
